N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a complex organic compound that features an isoxazole ring and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride, followed by the introduction of the 2-methoxy-2-(3-methoxyphenyl)ethyl group. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting the function of the target molecule. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(2-methoxyethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(3-methoxyphenyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylethyl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is unique due to the presence of both the isoxazole ring and the 2-methoxy-2-(3-methoxyphenyl)ethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-5-3-4-10(8-11)12(22-2)9-16-14(19)15(20)17-13-6-7-23-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYSPQGNBYCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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